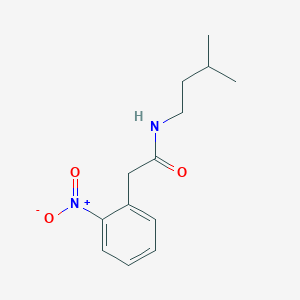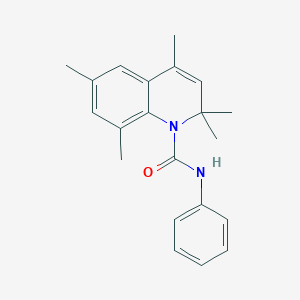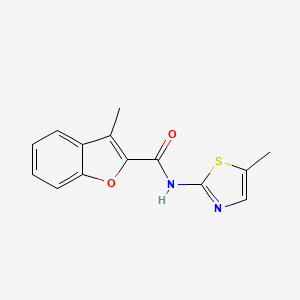![molecular formula C17H16ClN3O3 B5767697 4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, commonly known as ACBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACBC belongs to the family of benzamide derivatives, which are known for their pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Applications De Recherche Scientifique
ACBC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Additionally, ACBC has been shown to possess antitumor activity in vitro and in vivo. These findings suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, pain, and cancer.
Mécanisme D'action
The exact mechanism of action of ACBC is not fully understood. However, it has been suggested that ACBC may exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. ACBC has been reported to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. Additionally, ACBC has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACBC has been shown to exhibit several biochemical and physiological effects. In animal studies, ACBC has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain. Additionally, ACBC has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activity of COX-2. These effects suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
ACBC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for the production of large quantities for research purposes. Additionally, ACBC has been shown to exhibit potent pharmacological effects in animal models, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action of ACBC is not fully understood, which may hinder the development of ACBC as a therapeutic agent.
Orientations Futures
There are several future directions for the research on ACBC. One direction is to investigate the potential therapeutic applications of ACBC in other diseases, such as anxiety, depression, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ACBC and its pharmacokinetic properties. Furthermore, the development of analogs of ACBC may lead to the discovery of more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
The synthesis of ACBC involves the reaction of 4-amino-N-(4-chlorophenyl)benzamide with acetic anhydride, followed by the reaction of the resulting product with 2-chloroacetamide. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by several researchers to obtain ACBC for their studies.
Propriétés
IUPAC Name |
4-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-12(4-6-13)17(24)21-16-8-7-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWAVRZABWBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

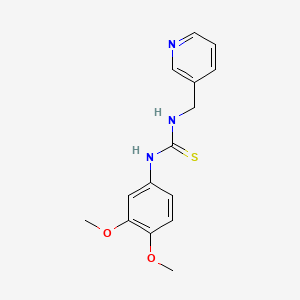
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
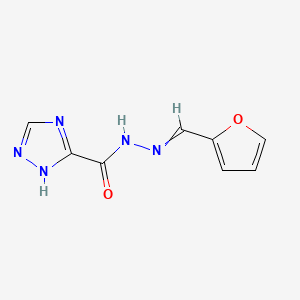
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)

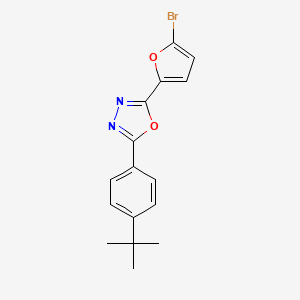
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
